Anti-ulcer agents: Certain DMPEA derivatives, like 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511), have shown promising anti-ulcer activity in various experimental models [, , ].
Calcium antagonists: Compounds like 8‐[N‐[2‐(3,4‐Dimethoxyphenyl)ethyl]‐β‐alanyl]‐5,6,7,8‐tetrahydrothieno[3,2‐b][1,4]thiazepine fumarate exhibit calcium antagonistic activity, making them potentially relevant for cardiovascular research [].
Anti-cancer agents: Some DMPEA derivatives, such as carboxamide derivatives of benzo[b][1,6]naphthyridines, have demonstrated potent cytotoxic activity against various cancer cell lines [].
Synthesis Analysis
Amide formation: Reacting DMPEA with various carboxylic acids or their activated derivatives (e.g., acyl chlorides) to yield amides [, , , , , , , ].
Reductive amination: Condensing DMPEA with aldehydes or ketones followed by reduction of the resulting imine [, ].
Cyclization reactions: Using DMPEA as a building block in multi-step syntheses involving ring-forming reactions to create complex heterocyclic structures [, , , , , , , , ].
Molecular Structure Analysis
The molecular structures of many DMPEA derivatives have been elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry [, , , , , , , , , ]. This information helps understand structure-activity relationships and design more potent and selective compounds.
Chemical Reactions Analysis
Bischler-Napieralski cyclization: This reaction utilizes DMPEA derivatives to synthesize isoquinoline derivatives [].
Pummerer-type cyclization: This reaction uses DMPEA derivatives with sulfoxides to create tetrahydroisoquinoline and tetrahydro-3-benzazepine derivatives [, ].
Lead tetraacetate oxidation: This reaction transforms isoquinoline enamides derived from DMPEA into tetrahydro-3-benzazepin-2-ones [].
Mechanism of Action
DQ-2511 (anti-ulcer): May exert its effects by influencing both gastric aggressive and defensive factors, including inhibiting gastric acid secretion, increasing mucosal blood flow, and promoting ulcer healing [].
KT-362 (calcium antagonist): Likely acts by inhibiting calcium influx through voltage-gated calcium channels [].
Applications
Treatment of gastric ulcers: DQ-2511 and related compounds have shown promising anti-ulcer activity [, , ].
Management of cardiovascular diseases: Compounds like KT-362 with calcium antagonist properties could be relevant for treating hypertension and arrhythmias [].
Development of anti-cancer drugs: Certain DMPEA derivatives exhibit cytotoxic activity against cancer cell lines, warranting further investigation for their chemotherapeutic potential [].
Relevance: This compound shares a similar structure with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide, specifically the presence of the 3,4-dimethoxyphenyl moiety attached to an ethyl chain linked to an amide group. Both compounds also feature an extended aromatic system in the amide substituent, albeit with different modifications.
Compound Description: This compound serves as a starting material in the synthesis of erythrinane derivatives. [] Upon treatment with toluene-p-sulphonic acid, it undergoes a double cyclization to form the erythrinane skeleton. []
Relevance: This compound shares the N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide moiety with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide. The difference lies in the substituent on the acetamide nitrogen and the additional cyclohexene ring present in this related compound.
Compound Description: This compound serves as an intermediate in the synthesis of isoquinoline fluorine analogues. [] It exists as a racemic mixture of enantiomers. [] Crystallographic studies revealed the presence of N—H⋯O hydrogen bonds between neighboring molecules, forming chains along the a-axis. []
Relevance: This compound is structurally similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide as both share the N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide core structure. The key difference lies in the substituents on the ethyl chain and the acetamide group. [] While N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide has a phenyl group at the alpha position of the acetamide, this related compound has a phenylsulfanyl group on the ethyl chain. []
Compound Description: This compound is a hydrated salt that has been structurally characterized using X-ray crystallography. [] Its crystal structure reveals hydrogen-bonded layers formed through interactions between water molecules, chloride anions, and the organic cation. []
Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethylamine substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide. Additionally, both compounds feature an amide linkage, albeit with different substituents. []
Compound Description: This compound, synthesized as a potential calcium antagonist, exhibits various pharmacological activities, including negative chronotropic and inotropic effects in guinea pig hearts. [] It also affects calcium and sodium channel currents in chick dorsal root ganglion neurons and inhibits nicotine-induced currents in bovine chromaffin cells. []
Relevance: Both compound 1 and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide belong to the class of N-[2-(3,4-dimethoxyphenyl)ethyl]amide derivatives, sharing a common core structure consisting of a 3,4-dimethoxyphenyl ring linked to an ethyl chain attached to an amide group. []
Compound Description: This compound was synthesized using a novel, scalable method involving chlorination, condensation, and hydrolysis reactions, starting with hexanedioic acid monomethyl ester. [] Its structure was confirmed using ¹H NMR. []
Relevance: Both N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide feature a 2-(3,4-dimethoxyphenyl)ethylamide moiety within their structures. []
Compound Description: This compound served as a starting material in a Bischler-Napieralski cyclization reaction, unexpectedly undergoing dealkylation during the process. [] The study investigated the electronic effects of the substituent at the 2-position of the C ring on the reaction outcome. []
Relevance: This compound shares the N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide core structure with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide, differing in the substituents on the benzene ring and the acetamide nitrogen. []
Relevance: These derivatives share the 2-(3,4-dimethoxyphenyl)ethylamine substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide, demonstrating structural similarities within this class of compounds. [, ]
Compound Description: This compound, along with its two metabolites (KC12795, KC12816), was the subject of a study developing a high-performance liquid chromatography (HPLC) method for their determination in dog plasma. []
Relevance: KC11346 shares the 2-(3,4-dimethoxyphenyl)ethylamine moiety with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide. []
Compound Description: This compound has been structurally characterized using X-ray crystallography. [] Its structure shows near-perpendicularity between the phenyl and dimethoxyphenyl rings and is stabilized by intermolecular C—H⋯O and C—H ⋯π interactions. []
Relevance: Both this compound and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide share the 2-(3,4-dimethoxyphenyl)ethylamine substructure, highlighting the prevalence of this moiety in various chemical contexts. []
Compound Description: This compound has been structurally characterized using X-ray crystallography. [] The dihedral angle between the naphthalene and benzene rings is relatively small, and the crystal structure is stabilized by weak C—H⋯O, C—H⋯π, and π–π interactions. []
Relevance: This compound is structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide, with both sharing the 2-(3,4-dimethoxyphenyl)ethylamine substructure as a common feature. []
Compound Description: This compound has been structurally characterized using X-ray crystallography. [] The dihedral angle between the two aromatic rings is significant, and weak C—H⋯O and π–π interactions are present in the crystal structure. []
Relevance: This compound is structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide, with both sharing the 2-(3,4-dimethoxyphenyl)ethylamine substructure as a common feature. []
Compound Description: This compound has been structurally characterized using X-ray crystallography. [] The two benzene rings are nearly coplanar, and the crystal structure is stabilized by O—H⋯O and O—H⋯(O,O) hydrogen bonds involving a water molecule. []
Relevance: This compound is structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide, with both sharing the 2-(3,4-dimethoxyphenyl)ethylamine substructure as a common feature. []
Compound Description: The crystal structure of this compound reveals a long distance between the centers of the C=C double bonds in neighboring cinnamoyl moieties, contributing to its photostability in the solid state. []
Relevance: Both cinnamoyl dimethyl dopamine and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide are classified as N-[2-(3,4-dimethoxyphenyl)ethyl]amide derivatives, sharing a similar structural framework. []
Compound Description: EDMT has been synthesized and characterized using UV-Visible, FT-IR, ¹H NMR, ¹³C NMR, DEPT, and mass spectrometry. [] Theoretical studies, including density functional theory (DFT) calculations and frontier molecular orbital (FMO) analysis, have been performed to investigate its structural, molecular, and spectral properties. []
Relevance: While structurally distinct from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide in terms of its core scaffold, EDMT shares the 3,4-dimethoxyphenyl substituent, showcasing the application of this group in various heterocyclic systems. []
Compound Description: This compound represents a verapamil analogue designed with restricted molecular flexibility to elucidate the active conformation of verapamil. [] Four isomeric racemates (2a-d) were synthesized and pharmacologically evaluated for their negative inotropic and chronotropic activities in guinea pig atria, vasodilatory activity in guinea pig aortic strips, and binding affinity to cat ventricle tissue. [] The relative stereochemistry of the isomers was determined using X-ray crystallography and 1H NMR spectroscopy. []
Relevance: This verapamil analogue and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide belong to the N-[2-(3,4-dimethoxyphenyl)ethyl]amine derivative class, sharing a common structural motif. []
3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511, CAS 104775-36-2)
Compound Description: This compound is a new anti-ulcer drug. It exhibits a strong inhibitory effect on various experimental gastric and duodenal ulcers in rats, showing greater potency than the H2-receptor antagonist cimetidine in most models. [, , , ] DQ-2511 demonstrates efficacy in treating water-immersion stress-, serotonin-, acetylsalicylic acid-, indometacin-, ethanol-, and 2-deoxy-D-glucose plus indometacin-induced gastric ulcers, as well as cysteamine-induced duodenal ulcers. [, , , ] It accelerates the healing of chronic gastric ulcers induced by acetic acid. [] The drug's mechanism of action is multifaceted, involving the inhibition of gastric acid and pepsin output, a sustained increase in gastric mucosal blood flow, and potential modulation of both aggressive and defensive factors contributing to ulcer formation. [, , , ]
Relevance: DQ-2511 shares the N-[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl moiety with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide, demonstrating structural similarity. [, , , ]
Compound Description: The structure and conformation of this compound were investigated using 100-MHz ¹H NMR, PFT-¹³C NMR, and mass spectrometry. [] Results indicated the existence of two boat conformations, with one being energetically favored. []
Relevance: This compound shares the 3,4-dimethoxyphenyl structural motif with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide. []
Compound Description: This compound, a pyrimidine derivative, was synthesized using Biginelli condensation and subsequently used to prepare nanoparticles via a water/oil microemulsion technique. [] The resulting nanoparticles were characterized using techniques like powder XRD, TEM, FT-IR, TG-DTA-DSC, and mass spectrometry. []
Relevance: While structurally different from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide regarding the core heterocycle, n-butyl THPM shares the 3,4-dimethoxyphenyl substituent, highlighting the significance of this group in various chemical contexts. []
Compound Description: This compound, containing methyl, methoxy, and benzyl groups, is synthesized from eugenol methyl ether and holds potential for antitumor, antimalarial, and antiviral activities. [] The synthesis involves converting eugenol methyl ether to a secondary alcohol, followed by a Ritter reaction with benzyl cyanide and cyclization of the resulting amide to the isoquinoline using sulfuric acid. []
Relevance: This compound shares a structural similarity with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide as both contain a dimethoxyphenyl group and an alkyl chain. [] They differ in the presence of an isoquinoline ring in this compound compared to the amide in N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide. []
Compound Description: The crystal structure of FK664, determined using X-ray diffraction, reveals a planar heterocycle and two benzene rings with varying dihedral angles relative to the heterocycle plane. [] The molecules pack through van der Waals interactions. []
Relevance: These compounds share the 2-(3,4-dimethoxyphenyl)ethylamine substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide, highlighting the recurrence of this moiety in diverse chemical settings. []
Compound Description: This compound was synthesized through an intramolecular condensation reaction of N-[2-hydroxy-2-(methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine and obtained in good yield. [] X-ray diffraction analysis revealed its crystal structure, showing a half-chair conformation for the seven-membered ring. []
Relevance: This compound, while structurally distinct from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide in its core scaffold, also contains a dimethoxyphenyl group. [] This highlights the presence of this moiety in different chemical contexts. []
8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisochinolin
Compound Description: This compound was synthesized using a novel multi-step approach involving Vilsmeier formylation, methylation, reduction, demethylation, and phosphorylation. []
Compound Description: This compound has been structurally characterized and investigated as a potential precursor for slow and sustained nitric oxide release agents. [] Crystallographic studies revealed its molecular conformation, intermolecular interactions, and packing arrangements. []
Relevance: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline shares the 2-(3,4-dimethoxyphenyl)ethylamine substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide, highlighting the significance of this moiety in various chemical contexts. []
Compound Description: These compounds were utilized in a study exploring the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization. [, ] The research focused on the enhancing effect of boron trifluoride diethyl etherate on the cyclization reaction. [, ]
Relevance: Compounds 6a and 6b, while structurally different from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide in their overall structure, share the presence of a 3,4-dimethoxyphenyl group. [, ] This highlights the diverse applications of this structural motif in synthetic
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.